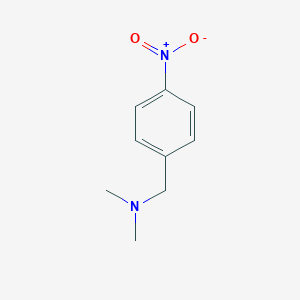

N,N-dimethyl-1-(4-nitrophenyl)methanamine

概要

説明

N,N-dimethyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine, where the amine group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-(4-nitrophenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature of around 30°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

化学反応の分析

Types of Reactions

N,N-dimethyl-1-(4-nitrophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-Amino-N,N-dimethylbenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学的研究の応用

N,N-dimethyl-1-(4-nitrophenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

作用機序

The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dimethylamine moiety can also participate in hydrogen bonding and other interactions with biological molecules .

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-4-nitroaniline

- N,N-Dimethyl-4-nitrobenzenamine

- 4-Nitro-N,N-dimethylaniline

Uniqueness

N,N-dimethyl-1-(4-nitrophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the nitro and dimethylamine groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

生物活性

N,N-Dimethyl-1-(4-nitrophenyl)methanamine, also known as N,N-dimethyl-4-nitrobenzylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and synthetic biology.

- Chemical Formula : CHNO

- Molecular Weight : 180.20 g/mol

- Structure : The compound features a para-nitrophenyl group attached to a dimethylaminomethyl moiety, which contributes to its unique reactivity and biological activity.

Synthesis

This compound can be synthesized through several methods, including the reductive amination of 4-nitrobenzaldehyde with dimethylamine. The general reaction scheme can be summarized as follows:

- Reagents : 4-Nitrobenzaldehyde + Dimethylamine

- Catalyst : Reducing agents such as hydrogen gas with a palladium catalyst may be used.

- Yield : Typical yields range from 60% to 80%, depending on the reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and antibacterial properties.

Inhibitory Effects on DNA Repair Mechanisms

Studies have shown that related compounds can inhibit RAD51-mediated D-loop formation, which is crucial for homologous recombination repair processes in cells. This suggests that this compound may also inhibit similar pathways, potentially making it useful in cancer treatments targeting DNA repair mechanisms .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound indicate potential efficacy against various bacterial strains. Compounds with structural similarities have demonstrated significant antibacterial activity, positioning this compound as a candidate for further exploration in antimicrobial therapies .

The proposed mechanism of action involves:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Dimethylamine Moiety Interactions : This group can engage in hydrogen bonding with biological molecules, enhancing the compound's reactivity and potential therapeutic effects .

Table 1: Summary of Biological Activities

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets involved in DNA repair and bacterial resistance.

特性

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299093 | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15184-96-0 | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable application of N,N-Dimethyl-4-nitrobenzylamine in organic synthesis?

A: N,N-Dimethyl-4-nitrobenzylamine serves as a crucial intermediate in synthesizing various organic compounds. Notably, it plays a key role in preparing pharmaceuticals, pesticides, and other chemicals [, ].

Q2: Can you describe an efficient method for synthesizing N,N-Dimethyl-4-nitrobenzylamine and its advantages?

A: A recent study [] outlines an effective synthesis method utilizing methylene chloride as the solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. 4-nitrobenzyl bromide, dissolved in dichloromethane, is added dropwise to the reaction mixture. This method, conducted at 30°C for 30 minutes, achieves a high yield of 94.7%. It presents several advantages over traditional methods, including lower production costs, simplified operation, reduced reaction time, and environmental friendliness, making it suitable for industrial production.

Q3: How does N,N-Dimethyl-4-nitrobenzylamine behave in the presence of a specific catalyst?

A: Research [] indicates that N,N-Dimethyl-4-nitrobenzylamine undergoes selective hydrogenation in the presence of a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst. This reaction, carried out at room temperature and atmospheric pressure, yields the corresponding amine without affecting other functional groups like ketones, ethers, esters, nitriles, or chloro groups. Importantly, this catalyst avoids hydrogenolysis of the benzylic group, making it highly selective for reducing the nitro group in N,N-Dimethyl-4-nitrobenzylamine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。